(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” involves various strategies, including electrochemical methods and multi-component reactions. An electrocatalytic protocol allows for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, utilizing methanol as a C1 source in a cyclization reaction with 2-aminobenzamides without the need for metal catalysts or external oxidants (Liu, Xu, & Wei, 2021). Additionally, a novel one-pot sequential four-component strategy has been developed for synthesizing tetrahydroquinazolines, demonstrating the utility of methanol in facilitating these reactions without a catalyst (Shaabani et al., 2013).
Molecular Structure Analysis
The molecular structure of derivatives closely related to “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These analyses reveal the complex conformational behavior and structural characteristics of these molecules, highlighting the role of substituents in influencing molecular geometry and reactivity.
Chemical Reactions and Properties
Chemical transformations involving “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” derivatives showcase a wide array of reactions, including cycloadditions, nucleophilic substitutions, and electroorganic reactions. For instance, the electroorganic chemistry approach has been utilized to generate iminium ions from N,N-dimethylaniline in methanol, leading to versatile synthetic methods for tetrahydroquinolines and julolidines (Shono et al., 1982). These reactions underscore the compound’s utility as a reactive intermediate in organic synthesis.
Scientific Research Applications
Catalytic Reactions : Methanol, a solvent, was found to effectively stabilize the iminium ion in an aerobic copper-catalyzed oxidative coupling reaction with N-phenyl tetrahydroisoquinoline, demonstrating its utility in catalytic processes (Boess et al., 2011).
Pharmaceutical Research : Substituted 1,2,3,4-tetrahydroisoquinolines have been identified as potential pharmaceutical agents due to their biological properties, including antitumor and antimicrobial activities (Redda et al., 2010).
Organic Synthesis : In organic chemistry, tetrahydroisoquinolines have been utilized in reactions such as tandem piperidine ring enlargement with activated alkynes to produce tetrahydrobenzo[d]azocines (Voskressensky et al., 2007).
Enzymatic Resolution : The compound has been involved in continuous-flow enzymatic resolution strategies, such as in the synthesis of calycotomine enantiomers (Schönstein et al., 2013).
Lipophilicity Studies : The lipophilicity of amide derivatives of α-(1,2,3,4-tetrahydroisoquinolin-2-yl)-γ-hydroxybutyric acid was studied, with findings indicating that the rigid tetrahydroisoquinoline substituent in the β2-position results in reduced lipophilicity and reduced or loss of anticonvulsant activity (Więckowski et al., 2007).
Alkaloid Derivatives Studies : The Pictet-Spengler reaction forms 1,2,3,4-tetrahydroisoquinolines, which are alkaloid derivatives of dopamine, in both plants and animals (Yamanaka et al., 1970).
Safety And Hazards
The safety information provided indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)2.
Future Directions
The future directions for “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” are not explicitly mentioned in the search results. However, given its chemical structure and properties, it could potentially be used in the development of new synthetic methods or as a building block in the synthesis of complex molecules.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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